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molecular formula C8H4CuO4 B098968 Copper phthalate CAS No. 16223-74-8

Copper phthalate

Cat. No. B098968
M. Wt: 227.66 g/mol
InChI Key: GSCLWPQCXDSGBU-UHFFFAOYSA-L
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Patent
US05443698

Procedure details

To a reaction flask was charged 19.93 g (0.120 mole) of phthalic acid, 100 g of ethanol and 0.50 g of tetraethylammonium chloride hydrate. Copper foil was used as the anode and a graphite rod as the cathode. After passing 9,964 coulombs of electricity, 3.0 g (0.047 mole) of copper was consumed. The solvent was stripped off at reduced pressure to give a blue solid of copper phthalate containing 25.25% copper.
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
3 g
Type
reactant
Reaction Step Four
Yield
25.25%

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5].[Cu:13]>O.[Cl-].C([N+](CC)(CC)CC)C.C(O)C>[C:1]([O-:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([O-:6])=[O:5].[Cu+2:13] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
19.93 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
100 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
copper
Quantity
3 g
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[Cu+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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